(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol

PPARα/γ selectivity ortho vs para chloro transactivation assay

Procure the ortho-chloro oxazole methanol (CAS 2092062-48-9)—the definitive scaffold for PPARα/γ co-agonist SBDD. Unlike the para-chloro isomer (CAS 109544-17-4), the 2-chlorophenyl group engages a hydrophobic sub-pocket near Phe282/Leu330 (PDB: 2GTK, 2.1 Å), delivering 16-fold α/γ selectivity (α EC₅₀ = 68 nM). The 4-hydroxymethyl handle supports diverse derivatization chemistries, enabling one procurement to supply multiple lead optimization series. Generic oxazole methanols cannot replicate this binding mode or selectivity. R&D supply agreements available.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 2092062-48-9
Cat. No. B1478552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
CAS2092062-48-9
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2Cl)CO
InChIInChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3
InChIKeyOJXIYHKGVYQFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol (CAS 2092062-48-9): A Key Ortho-Chloro Oxazole Scaffold for PPAR-Targeted Drug Discovery and Chemical Probe Synthesis


(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol (CAS 2092062-48-9) is a heterocyclic building block belonging to the 2,4,5-trisubstituted oxazole class, with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.65 g/mol . The compound features a 2-chlorophenyl substituent at the oxazole 2-position, a methyl group at the 5-position, and a primary alcohol (hydroxymethyl) at the 4-position, making it a versatile intermediate for etherification, oxidation, or nucleophilic displacement reactions . Its ortho-chloro substitution pattern distinguishes it from the more common para-chloro isomer (CAS 109544-17-4), imparting unique conformational and electronic properties that have been exploited in the structure-based design of PPARα/γ co-agonists and selective PPARα modulators [1].

Why Generic Substitution of (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol Fails: Ortho vs. Para Chloro and Methyl Positioning Dictate Downstream Pharmacological Profiles


In-class oxazole methanol analogs—such as the para-chloro isomer (CAS 109544-17-4), the des-chloro phenyl analog (CAS 70502-03-3), or the des-methyl variant (CAS 885274-49-7)—cannot substitute for the target compound without altering the pharmacological outcome of derived molecules. The ortho-chloro substituent induces a twisted dihedral angle between the phenyl and oxazole rings, which directly affects how the scaffold occupies the ligand-binding domain (LBD) of PPAR nuclear receptors [1]. In the indole propionic acid PPARα/γ co-agonist series co-crystallized with PPARγ (PDB: 2GTK), the 2-chlorophenyl group makes specific hydrophobic contacts within the receptor pocket that the para-chloro or unsubstituted phenyl cannot replicate [2]. Furthermore, the 5-methyl group is not merely a spectator; it contributes to the conformational restriction of the oxazole ring and influences metabolic stability of downstream drug candidates [3]. Procurement of a generic oxazole methanol without these precise substitution features introduces a structural alteration that cascades into altered potency, isoform selectivity, and off-target profile of the final compound.

Quantitative Differentiation Evidence for (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol (CAS 2092062-48-9) Against Its Closest Analogs


Ortho-Chloro Substitution Confers a Distinct PPARα/γ Selectivity Profile Relative to Para-Chloro Analogs in Transactivation Assays

In a direct cross-study comparison using the identical human PPARα LBD (aa 167–468) transactivation assay in HEK293 cells co-expressing GAL4-DBD, a derivative bearing the 2-(2-chlorophenyl)-5-methyloxazol-4-yl scaffold (BDBM50314818) exhibited a PPARα EC₅₀ of 68 nM and a PPARγ EC₅₀ of 1,100 nM, yielding an α/γ selectivity ratio of approximately 16-fold [1]. In contrast, a structurally matched derivative using the 4-chlorophenyl (para) isomer (BDBM50314814) achieved a much higher PPARα potency (EC₅₀ = 8.8 nM) but with a substantially altered selectivity window [2]. The 2-chlorophenyl substitution thus provides a tunable middle ground between potency and isoform selectivity, a parameter critical for avoiding PPARγ-driven adverse effects (e.g., fluid retention, adipogenesis) while retaining PPARα-mediated lipid benefits.

PPARα/γ selectivity ortho vs para chloro transactivation assay

Crystal Structure Evidence: Ortho-Chloro Phenyl Ring Engages a Unique Hydrophobic Sub-Pocket in PPARγ Not Accessible to Para-Chloro or Unsubstituted Phenyl

The X-ray co-crystal structure of PPARγ LBD with (2S)-3-(1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid (PDB: 2GTK, resolution 2.1 Å) reveals that the 2-chlorophenyl ring occupies a lipophilic cleft formed by helices H3, H5, and the β-sheet region, with the ortho-chlorine atom directed toward a sub-pocket near residues Phe282 and Leu330 [1]. This binding mode is conformationally dependent on the ortho substitution; a para-chloro phenyl ring would orient the chlorine atom away from this sub-pocket, reducing hydrophobic complementarity [2]. The 5-methyl group on the oxazole ring further stabilizes the ligand conformation by restricting rotation about the oxazole–methylene bond, pre-organizing the scaffold for receptor binding [1].

X-ray crystallography PPARγ ligand-binding domain ortho-chloro conformational effect

Hydroxymethyl Handle at the 4-Position Enables Diverse Derivatization Chemistry Not Possible with the Carboxylic Acid or Des-Hydroxymethyl Analogs

The primary alcohol at the oxazole 4-position serves as a flexible synthetic handle, enabling O-alkylation (ether formation), oxidation to the aldehyde or carboxylic acid, Mitsunobu reactions, or conversion to a leaving group (mesylate, bromide) for nucleophilic displacement . This contrasts with the corresponding carboxylic acid analog, which is restricted to amide or ester coupling, and the des-hydroxymethyl analog, which lacks a functionalization point at this position. The 4-hydroxymethyl group has been exploited to attach indole, piperidine, benzaldehyde, and sulfinyl acetamide moieties, generating chemotypes with activities ranging from PPAR modulation (EC₅₀ 68 nM at PPARα) to P2X3 antagonism (IC₅₀ 12–80 nM) [1]. This synthetic flexibility allows a single procurement of the target compound to support multiple medicinal chemistry campaigns with divergent structural targets, a key procurement efficiency consideration.

synthetic versatility hydroxymethyl functionalization medicinal chemistry diversification

Procurement Scarcity and Purity Profile: Target Compound Has Fewer Commercial Sources Than the Para-Chloro Isomer, Impacting Lead Time and Quality Control Strategy

As of 2024, (2-(2-chlorophenyl)-5-methyloxazol-4-yl)methanol (CAS 2092062-48-9) is listed by fewer than five commercial suppliers, with typical purity specifications of 95–98% . In contrast, the para-chloro isomer (CAS 109544-17-4) is stocked by more than ten vendors, often at similar or higher purity (≥95%) and with shorter lead times . This supply asymmetry means that scientists who require the ortho-chloro scaffold for its demonstrated PPAR selectivity advantages must plan for longer procurement cycles and may need to implement in-house QC (HPLC, NMR, LC-MS) to verify batch-to-batch consistency. For programs that erroneously substitute the para-chloro isomer for reasons of availability, the resulting SAR data will be confounded by altered receptor binding and selectivity, potentially invalidating entire lead optimization campaigns.

commercial availability purity specification procurement risk assessment

Validated Application Scenarios for (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol Based on Quantitative Differentiation Evidence


PPARα/γ Dual Agonist Lead Optimization Requiring Tunable Isoform Selectivity

Medicinal chemistry teams developing PPARα/γ co-agonists for metabolic syndrome should procure the ortho-chloro target compound (CAS 2092062-48-9) as the core scaffold, rather than the para-chloro analog (CAS 109544-17-4). Transactivation data from the indole propionic acid series demonstrate that the 2-chlorophenyl substitution yields a PPARα/γ selectivity ratio of approximately 16-fold (α EC₅₀ = 68 nM, γ EC₅₀ = 1,100 nM), whereas para-chloro derivatives trend toward higher α potency (EC₅₀ as low as 8.8 nM) with altered selectivity [1]. The co-crystal structure PDB 2GTK confirms that the ortho-chloro occupies a specific hydrophobic sub-pocket near Phe282/Leu330 that is inaccessible to the para isomer, providing a structural rationale for the selectivity difference [2].

Structure-Based Drug Design (SBDD) Campaigns Requiring Defined Ligand–Receptor Co-Crystal Data

For SBDD programs targeting PPARγ or PPARα, the target compound is the only oxazole methanol for which a high-resolution (2.1 Å) co-crystal structure with the PPARγ LBD is publicly available (PDB: 2GTK) [1]. This structure reveals the binding pose of the entire 2-(2-chlorophenyl)-5-methyloxazol-4-yl scaffold, including key hydrogen bonds and hydrophobic contacts, enabling rational design of next-generation analogs. No equivalent co-crystal structure exists for the para-chloro isomer or the des-methyl analog in complex with PPARγ or PPARα, limiting their utility in SBDD workflows.

Parallel Medicinal Chemistry Programs Requiring Divergent Derivatization from a Single Common Intermediate

The 4-hydroxymethyl group on the target compound enables a wide range of derivatization chemistries—O-alkylation, oxidation, Mitsunobu coupling, and nucleophilic displacement—that have been validated across PPAR modulators (EC₅₀ 68 nM), P2X3 antagonists (IC₅₀ 12–80 nM), and piperidine carboxylic acid derivatives [1]. This versatility allows a single bulk procurement to supply multiple lead optimization campaigns with distinct target profiles, reducing overall procurement and inventory costs relative to purchasing separate building blocks for each series.

Chemical Probe Development for PPARα-Selective Pharmacology

For academic or industrial groups developing chemical probes to dissect PPARα-specific biology (e.g., hepatic lipid metabolism, inflammation), the ortho-chloro scaffold offers a measurable advantage over the para-chloro isomer. At a PPARα EC₅₀ of 68 nM with 16-fold selectivity over PPARγ, derivatives built on the target compound provide a window for studying PPARα-mediated effects without the confounding influence of PPARγ activation, which is associated with adipogenesis and fluid retention [1]. This selectivity profile is superior to first-generation PPARα agonists such as fenofibrate (PPARα EC₅₀ ≈ 18–30 μM), which require high micromolar concentrations and exhibit off-target activity [2].

Quote Request

Request a Quote for (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.